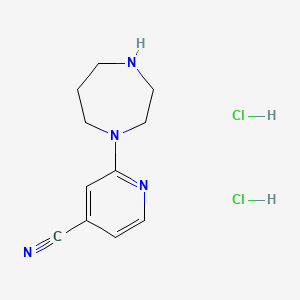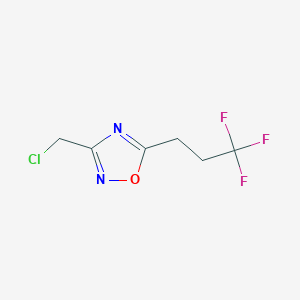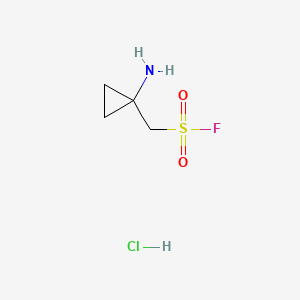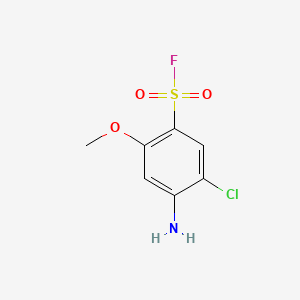
Potassium trifluoro(5-(trifluoromethyl)pyridin-3-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide is a specialized organoboron compound known for its stability and reactivity. This compound is part of the trifluoroborate family, which is widely used in various chemical reactions due to its unique properties, such as moisture and air stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide typically involves the reaction of trifluoromethyl-substituted pyridine with boron trifluoride and potassium fluoride. The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can participate in cross-coupling reactions, forming stable carbon-boron bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups, which stabilize the boron center and enhance its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
- Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specialized synthetic applications where precise control over reactivity and stability is required .
Eigenschaften
Molekularformel |
C6H3BF6KN |
|---|---|
Molekulargewicht |
253.00 g/mol |
IUPAC-Name |
potassium;trifluoro-[5-(trifluoromethyl)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C6H3BF6N.K/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
JCKRPXBMWTYTOG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CN=C1)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


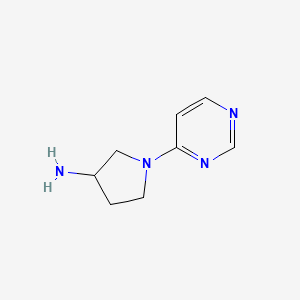
![2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine](/img/structure/B13454412.png)
![2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)

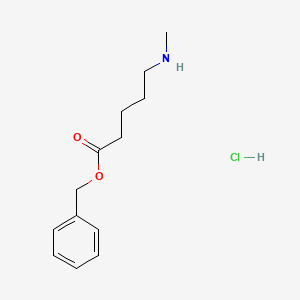
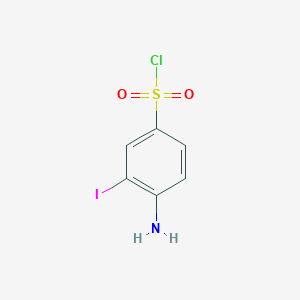
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)

![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
